1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS2/c24-17(9-25-18-21-15-3-1-2-4-16(15)26-18)23-12-5-6-13(23)8-14(7-12)22-11-19-10-20-22/h1-4,10-14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFSVAIVSLYIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSC3=NC4=CC=CC=C4S3)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the azabicyclooctane core, followed by the introduction of the triazole and benzothiazole groups through nucleophilic substitution and cyclization reactions. Common reagents used in these steps include triazole precursors, thioethers, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.
Industry: The compound can be used in materials science for developing new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one involves its interaction with specific molecular targets. The triazole and benzothiazole groups can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Cephalosporin Analogs ()
The cephalosporin derivatives in , such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, share sulfur-containing substituents but differ fundamentally in their bicyclo[4.2.0] beta-lactam core. These compounds exhibit antibacterial activity via beta-lactam-mediated cell wall disruption, while the target compound’s tropane-triazole-benzothiazole architecture suggests a divergent mechanism, possibly targeting fungal enzymes or neurotransmitter receptors .
Comparison with 1-((1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone ()
This analog (CAS 2108362-85-0) replaces the 1,2,4-triazole with a 1,2,3-triazole isomer and substitutes the benzothiazolylthio group with a 4-(isopropylthio)phenyl moiety. Key differences include:
- Triazole isomerism : The 1,2,4-triazole in the target compound is more metabolically stable and commonly utilized in pharmaceuticals compared to the 1,2,3-isomer.
Comparison with 1-(4-(((1R,5S)-3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethan-1-one ()
This compound (CAS 2309601-98-5) shares the 1,2,4-triazole and tropane core but replaces the benzothiazolylthio group with a sulfonyl-linked phenyl ketone. Structural contrasts include:
- Linkage type : The sulfonyl group (SO₂) in ’s compound is highly polar and electron-withdrawing, likely reducing membrane permeability compared to the thioether (S) in the target compound.
- Biological interactions : The benzothiazole-thioether group may engage in hydrophobic binding or hydrogen bonding, whereas the sulfonyl-phenyl group could favor electrostatic interactions.
- Molecular weight : The target compound’s higher molecular weight (vs. 360.4 g/mol for ’s compound) may influence pharmacokinetics, such as volume of distribution .
Data Table: Structural and Hypothesized Properties
*Estimated based on structural similarity to and .
Research Implications and Limitations
Further studies should prioritize synthesizing the compound and evaluating its activity against Candida species or neurotransmitter receptors. Comparative solubility and logP assays would clarify the benzothiazole-thioether’s impact on bioavailability .
Biological Activity
The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one represents a novel class of chemical entities with potential therapeutic applications. Its unique bicyclic structure, which includes a triazole and a benzo[d]thiazole moiety, suggests diverse biological activities that merit exploration.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 330.4 g/mol. The structural complexity allows for interactions with various biological targets, potentially influencing pharmacodynamics and pharmacokinetics.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes and receptors. The presence of the triazole ring is significant as it may facilitate binding to targets involved in inflammatory pathways, particularly in the modulation of N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity, which is crucial for managing inflammation.
In Vitro Studies
In vitro studies have indicated that related compounds featuring the azabicyclo[3.2.1]octane core exhibit potent inhibitory effects on NAAA, demonstrating low nanomolar IC50 values (e.g., ) . This suggests that our compound may similarly inhibit NAAA, thereby preserving endogenous palmitoylethanolamide (PEA) and enhancing its anti-inflammatory effects.
In Vivo Pharmacological Data
Preliminary in vivo studies have shown that compounds with similar structural features can effectively reduce inflammatory responses in animal models. For instance, the administration of these inhibitors led to significant reductions in pain and inflammation markers .
Case Study 1: Inhibition of NAAA
A study focusing on the structure-activity relationship (SAR) of azabicyclo compounds revealed that modifications to the triazole and bicyclic structures could enhance their selectivity and potency against NAAA. The lead compound identified in this research was able to inhibit NAAA significantly while showing minimal off-target effects on other enzymes like FAAH .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential of azabicyclo derivatives in models of acute inflammation. The results indicated that these compounds could significantly reduce edema and inflammatory cytokine levels when administered prior to inflammatory stimuli .
Data Tables
The following tables summarize key findings related to the biological activity of compounds similar to this compound.
| Compound | IC50 (μM) | Target | Effect |
|---|---|---|---|
| ARN19689 | 0.042 | NAAA | High selectivity |
| ARN16186 | 0.655 | NAAA | Moderate potency |
| Compound X | 0.150 | FAAH | Low inhibition |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 8-azabicyclo[3.2.1]octane core with a 1,2,4-triazole substituent?
- Methodology : Multi-step synthesis involving cyclization reactions and regioselective functionalization. For example, intermediates like 8-azabicyclo[3.2.1]octane derivatives can be synthesized via acid-catalyzed cyclization of aminoketones, followed by nucleophilic substitution to introduce the 1,2,4-triazole moiety. Solvent selection (e.g., THF for stabilizing SN2 reactions) and phase-transfer catalysts (e.g., aqueous-organic biphasic systems) improve yields .
- Characterization : Confirm regiochemistry using NMR (e.g., NOESY for spatial proximity) and X-ray crystallography for absolute configuration .
Q. How can spectral analysis differentiate between regioisomers of the benzo[d]thiazole-thioether moiety?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, coupled with 2D NMR (e.g., HMBC to correlate thioether sulfur with adjacent protons). IR spectroscopy identifies thioester C=S stretches (1050–1250 cm⁻¹). Compare with reference data from structurally similar compounds (e.g., benzothiazol-2-ylthio derivatives) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for coupling the bicyclic amine with the benzo[d]thiazole-thioether fragment?
- Methodology : Apply factorial design to variables such as temperature (40–80°C), solvent polarity (THF vs. DMF), and stoichiometric ratios of reactants. Use response surface models to predict optimal conditions for yield and purity. For example, THF/water mixtures enhance phase-transfer catalysis in SNAr reactions .
- Validation : Monitor reaction progress via LC-MS and compare predicted vs. actual yields. Statistical tools (e.g., ANOVA) identify significant factors .
Q. What computational approaches predict the compound’s binding affinity to fungal CYP51 enzymes?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CYP51 (PDB: 1EA1). Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Focus on triazole coordination to the heme iron and hydrophobic interactions with the bicyclic core .
- Contradiction Analysis : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states (e.g., triazole tautomerism) or solvation effects using explicit solvent MD .
Q. How do substituents on the benzo[d]thiazole ring influence antifungal activity?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4-position of the benzothiazole. Test against Candida spp. via broth microdilution assays (CLSI M27). Corrogate activity with logP (lipophilicity) and electronic parameters (Hammett σ) .
- Data Interpretation : Use QSAR models to identify critical substituent effects. For example, -NO₂ may enhance membrane permeability but reduce solubility .
Q. What strategies resolve discrepancies in cytotoxicity profiles between in vitro and in vivo models?
- Methodology : Cross-validate using 3D cell cultures (e.g., spheroids) to mimic in vivo microenvironments. Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation. Use pharmacokinetic modeling to adjust dosing regimens .
Methodological Challenges
Q. How to ensure enantiomeric purity during the synthesis of the (1R,5S)-configured bicyclo[3.2.1]octane core?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Q. What analytical techniques detect trace impurities from the 1,2,4-triazole coupling step?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
